molecular formula C7H5ClN2O B3055249 Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- CAS No. 63523-68-2

Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-

Cat. No.: B3055249
CAS No.: 63523-68-2
M. Wt: 168.58 g/mol
InChI Key: HPKMRWJBOGRBGQ-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- is a heterocyclic compound that belongs to the isoxazole family This compound is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring The presence of a chlorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- can be achieved through various synthetic routes. One common method involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C. This catalyst-free, one-pot, three-component condensation procedure is efficient and yields high purity products .

Industrial Production Methods: Industrial production of Isoxazolo[5,4-b]pyridine derivatives typically involves large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yields and purity, and the process is designed to be environmentally benign and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions include various substituted isoxazolo[5,4-b]pyridine derivatives with potential biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial, anticancer, and antiproliferative activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of androgens and estrogen precursors .

Comparison with Similar Compounds

Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- can be compared with other similar compounds, such as:

The uniqueness of Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKMRWJBOGRBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=CC(=C12)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459745
Record name Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63523-68-2
Record name Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-
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Reactant of Route 6
Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-

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